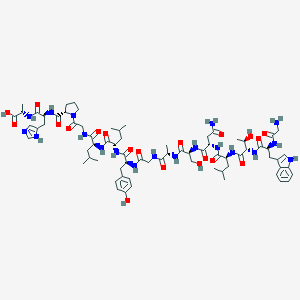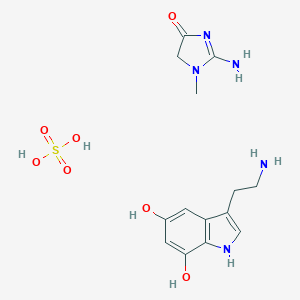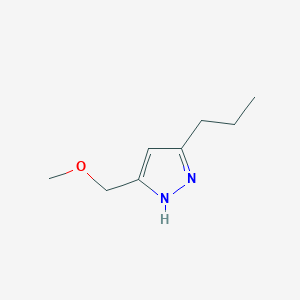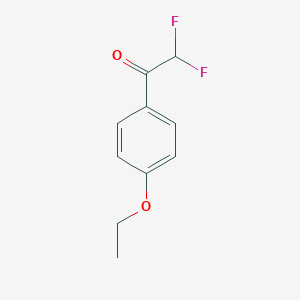
1-(4-Ethoxyphenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-2,2-difluoroethanone, commonly known as EDE, is a chemical compound that has been widely used in scientific research. It belongs to the family of ketones and is a colorless liquid with a molecular weight of 198.18 g/mol. EDE has been extensively studied due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of EDE is not well understood, but it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles. It has been shown to react with amines, alcohols, and thiols to form adducts, which can be used as intermediates in the synthesis of other compounds.
Effets Biochimiques Et Physiologiques
EDE has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an important enzyme in the nervous system. It has also been found to have some antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
EDE has several advantages as a reagent in lab experiments, including its ease of synthesis, stability, and compatibility with various solvents. However, it also has some limitations, including its toxicity and potential hazards associated with its handling and storage.
Orientations Futures
There are several future directions for research involving EDE, including the development of new synthetic methods for its preparation, the investigation of its biological activity and mechanism of action, and the exploration of its potential applications in various fields, including medicine, agriculture, and materials science.
In conclusion, EDE is a versatile chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it an important reagent in organic synthesis and a useful probe in biological assays. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of EDE involves the reaction between 4-ethoxybenzoyl chloride and 2,2-difluoroethyl magnesium bromide. The reaction is usually carried out in anhydrous conditions and under inert atmosphere. The resulting product is then purified through distillation or recrystallization to obtain pure EDE.
Applications De Recherche Scientifique
EDE has been used in various scientific research applications, including as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a probe in biological assays. It has been found to be useful in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
Numéro CAS |
115466-96-1 |
|---|---|
Nom du produit |
1-(4-Ethoxyphenyl)-2,2-difluoroethanone |
Formule moléculaire |
C10H10F2O2 |
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clé InChI |
UYMIIYVKIRDXQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
Synonymes |
Ethanone, 1-(4-ethoxyphenyl)-2,2-difluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



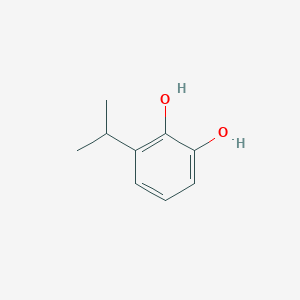
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
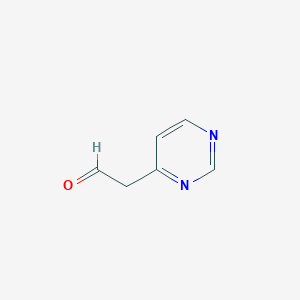
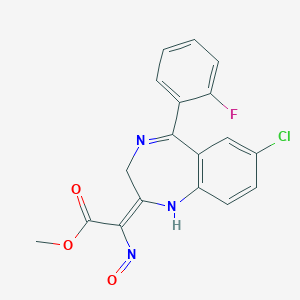
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
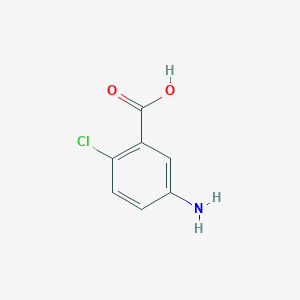
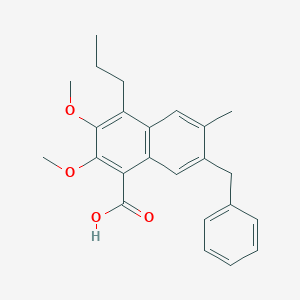
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
